Moderate Lipophilicity (XLogP3 1.6) Bridges the Gap Between Polar Fluconazole and Lipophilic Miconazole
The computed XLogP3 for 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol is 1.6, determined by the XLogP3 algorithm and reported in PubChem [1]. This places its lipophilicity substantially below that of the first-generation imidazole antifungal miconazole (XLogP3 6.1) [2] and above that of the oral triazole fluconazole (XLogP3 0.5) [3]. The intermediate lipophilicity implies a differentiated solubility–permeability balance that is neither as water-soluble as fluconazole nor as membrane-retentive as miconazole.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 1.6 |
| Comparator Or Baseline | Miconazole (XLogP3: 6.1); Fluconazole (XLogP3: 0.5) |
| Quantified Difference | 4.5 log units lower than miconazole; 1.1 log units higher than fluconazole |
| Conditions | Computed by XLogP3 algorithm; PubChem 2025.09.15 release |
Why This Matters
A user seeking an azole scaffold with balanced physicochemical properties for oral or topical lead optimization may identify this compound as a starting point that avoids the extremes of existing clinical agents.
- [1] 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol. PubChem CID 91811686, Computed Properties. View Source
- [2] Miconazole. PubChem CID 4189, Computed Properties. View Source
- [3] Fluconazole. PubChem CID 3365, Computed Properties. View Source
